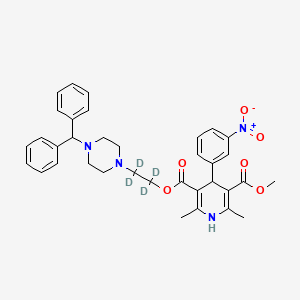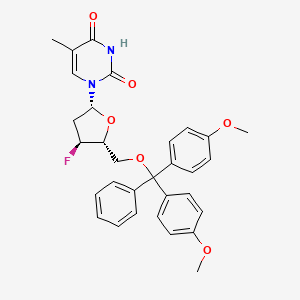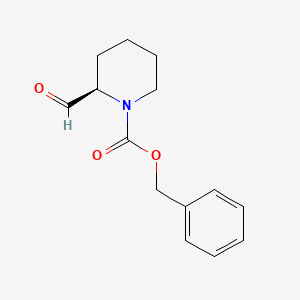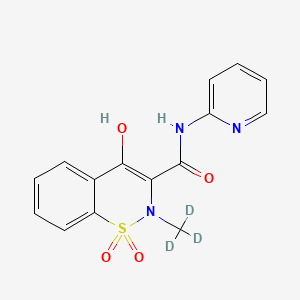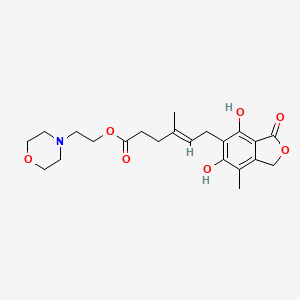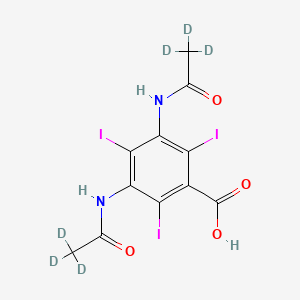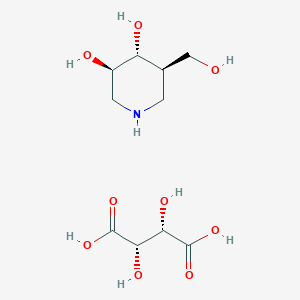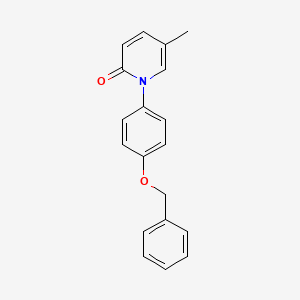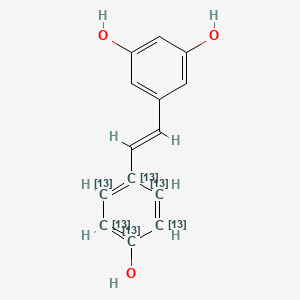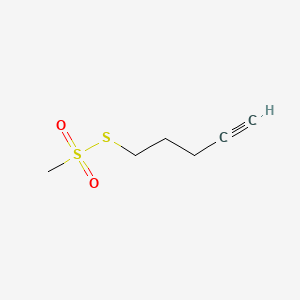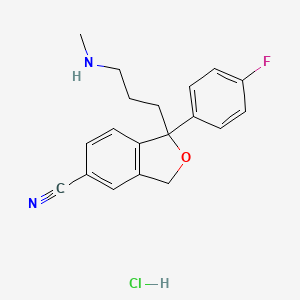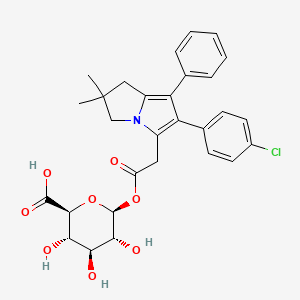
Licofelone metabolite M1
Vue d'ensemble
Description
Licofelone metabolite M1 is a metabolite of licofelone, a dual cyclooxygenase and 5-lipoxygenase inhibitor. This compound is primarily used in proteomics research and has a molecular formula of C29H30ClNO8 and a molecular weight of 556.00 . This compound is known for its anti-inflammatory properties and potential therapeutic applications .
Méthodes De Préparation
The synthesis of Licofelone metabolite M1 involves the conjugation of licofelone with α-D-glucuronic acid. This reaction is typically catalyzed by membrane-bound UDP-glucuronosyltransferase enzymes .
Analyse Des Réactions Chimiques
Licofelone metabolite M1 undergoes several types of chemical reactions, including:
Transacylation: This reaction can lead to the formation of protein adducts, which may contribute to the compound’s biological activity and potential toxicity.
Oxidation and Reduction: These reactions are less common but can occur under specific conditions, leading to the formation of various oxidized or reduced metabolites.
Common reagents used in these reactions include water for hydrolysis, nucleophiles for transacylation, and oxidizing or reducing agents for oxidation and reduction reactions. The major products formed from these reactions are licofelone, glucuronic acid, and various protein adducts .
Applications De Recherche Scientifique
Licofelone metabolite M1 has several scientific research applications, including:
Proteomics Research: It is used as a tool to study protein interactions and modifications.
Drug Metabolism Studies: The compound is used to investigate the metabolic pathways and potential toxicity of licofelone.
Anti-inflammatory Research: Due to its anti-inflammatory properties, it is studied for its potential therapeutic applications in conditions such as osteoarthritis and other inflammatory diseases.
COVID-19 Research: Recent studies have explored its potential as an inhibitor of SARS-CoV-2 3CLpro, a key protease in the lifecycle of the coronavirus.
Mécanisme D'action
Licofelone metabolite M1 exerts its effects primarily through the inhibition of cyclooxygenase and 5-lipoxygenase enzymes. This dual inhibition reduces the levels of inflammatory prostaglandins and leukotrienes, leading to its anti-inflammatory effects . The compound also forms protein adducts through transacylation reactions, which may contribute to its biological activity and potential toxicity .
Comparaison Avec Des Composés Similaires
Licofelone metabolite M1 is unique due to its dual inhibition of cyclooxygenase and 5-lipoxygenase enzymes. Similar compounds include:
Delta-bilirubin: An antioxidant and anti-inflammatory agent.
Lopinavir and Indinavir: Antiviral drugs used in the treatment of HIV.
Acyl Glucosides: These compounds undergo similar degradation reactions and have potential toxicity similar to acyl glucuronides.
This compound stands out due to its specific inhibition of both cyclooxygenase and 5-lipoxygenase, making it a valuable compound for anti-inflammatory research .
Propriétés
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[2-[2-(4-chlorophenyl)-6,6-dimethyl-1-phenyl-5,7-dihydropyrrolizin-3-yl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30ClNO8/c1-29(2)13-19-22(15-6-4-3-5-7-15)21(16-8-10-17(30)11-9-16)18(31(19)14-29)12-20(32)38-28-25(35)23(33)24(34)26(39-28)27(36)37/h3-11,23-26,28,33-35H,12-14H2,1-2H3,(H,36,37)/t23-,24-,25+,26-,28+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHKFJCYVPLCOGR-NLMMERCGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=C(N2C1)CC(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)C4=CC=C(C=C4)Cl)C5=CC=CC=C5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC2=C(C(=C(N2C1)CC(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C4=CC=C(C=C4)Cl)C5=CC=CC=C5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30ClNO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00857930 | |
| Record name | 1-O-{[6-(4-Chlorophenyl)-2,2-dimethyl-7-phenyl-2,3-dihydro-1H-pyrrolizin-5-yl]acetyl}-beta-D-glucopyranuronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00857930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
556.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1033702-58-7 | |
| Record name | beta-D-Glucopyranuronic acid, 1-(6-(4-chlorophenyl)-2,3-dihydro-2,2-dimethyl-7-phenyl-1H-pyrrolizine-5-acetate) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1033702587 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-O-{[6-(4-Chlorophenyl)-2,2-dimethyl-7-phenyl-2,3-dihydro-1H-pyrrolizin-5-yl]acetyl}-beta-D-glucopyranuronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00857930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | .BETA.-D-GLUCOPYRANURONIC ACID, 1-(6-(4-CHLOROPHENYL)-2,3-DIHYDRO-2,2-DIMETHYL-7-PHENYL-1H-PYRROLIZINE-5-ACETATE) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MJP7D4B979 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


